3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride CAS number and physicochemical properties
3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride CAS number and physicochemical properties
Physicochemical Profiling, Synthetic Methodologies, and Medicinal Chemistry Applications
Executive Summary
In the modern landscape of drug discovery, the "Escape from Flatland" paradigm has driven the transition from planar, sp2 -rich aromatic rings to complex, sp3 -rich aliphatic frameworks. 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride is a highly valued building block that exemplifies this shift. By serving as a conformationally restricted bioisostere for traditional anilines and benzylamines, this cyclobutylamine derivative offers enhanced metabolic stability, improved aqueous solubility, and reduced off-target liabilities (such as hERG channel inhibition). This whitepaper provides an in-depth technical analysis of its physicochemical properties, medicinal chemistry rationale, and field-proven synthetic protocols.
Physicochemical Profiling & Molecular Descriptors
The compound exists in multiple stereochemical configurations, primarily distinguished by the relative cis or trans orientation of the amine and aryl groups across the cyclobutane ring. The trans-(1r,3r) isomer is specifically registered under CAS 1909286-83-4, as documented by 1[1], while the unspecified stereoisomeric mixture is cataloged under CAS 1258649-75-0 by suppliers such as 2[2].
Table 1: Key Physicochemical Properties
| Property | Value | Source / Verification |
| Chemical Name | 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride | 1[1] |
| CAS Number (Unspecified) | 1258649-75-0 | 2[2] |
| CAS Number (trans / 1r,3r) | 1909286-83-4 | 3[3] |
| Molecular Formula | C11H15NO · HCl | 3[3] |
| Molecular Weight (Salt) | 213.71 g/mol | 2[2] |
| Monoisotopic Mass (Free Base) | 177.115 Da | 4[4] |
| Predicted [M+H]+ (m/z) | 178.122 | 4[4] |
Structural Biology & Medicinal Chemistry Rationale
The integration of the 3-arylcyclobutylamine motif into a pharmacophore is a deliberate structural optimization strategy. The rigid cyclobutane ring dictates a specific spatial vector for the primary amine relative to the 3-methoxyphenyl ring, which can be precisely tuned by isolating either the cis or trans stereoisomer, as explored in recent stereocontrolled synthesis studies by 5[5].
Caption: Medicinal chemistry logic for utilizing 3-arylcyclobutylamines.
Synthetic Methodologies & Self-Validating Protocols
The synthesis of 3-arylcyclobutan-1-amines requires precise control over ring formation and functional group interconversion. The standard methodology relies on a [2+2] cycloaddition followed by reductive amination.
Caption: Synthetic workflow for 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride.
Step 1: Synthesis of 3-(3-Methoxyphenyl)cyclobutan-1-one
Protocol: Dichloroketene is generated in situ from trichloroacetyl chloride and an activated zinc-copper (Zn-Cu) couple in the presence of 3-methoxystyrene. The highly reactive ketene undergoes a rapid [2+2] cycloaddition to form 2,2-dichloro-3-(3-methoxyphenyl)cyclobutan-1-one, a standard approach for halogenated cyclobutanones as detailed by 6[6]. The crude cycloadduct is subsequently treated with zinc dust and ammonium chloride in methanol to yield 3-(3-methoxyphenyl)cyclobutan-1-one (CAS 1260675-20-4), a known screening compound cataloged by7[7].
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Causality: The Zn-Cu couple is specifically chosen for the dechlorination phase because it selectively donates electrons to cleave the activated C-Cl bonds adjacent to the carbonyl without reducing the ketone itself[6]. Preserving the ketone is mandatory for the downstream amination.
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Self-Validation: Reaction progress is monitored via TLC. The disappearance of the highly polar dichloro-intermediate and the emergence of a less polar, UV-active spot confirms successful and complete dechlorination.
Step 2: Reductive Amination to the Free Base
Protocol: The isolated ketone is dissolved in methanol and treated with a 10-fold excess of ammonium acetate (NH₄OAc), followed by the slow addition of sodium cyanoborohydride (NaBH₃CN).
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Causality: NH₄OAc serves a dual purpose: it acts as the ammonia source and provides a weak acid catalyst to drive the equilibrium toward the iminium intermediate. NaBH₃CN is strictly selected over sodium borohydride (NaBH₄) because NaBH₃CN is stable at the slightly acidic pH (~pH 6) required for imine formation. It selectively reduces the protonated iminium ion over the starting ketone, preventing the formation of an unwanted cyclobutanol byproduct.
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Self-Validation (Acid-Base Extraction): The workup is inherently self-purifying. The crude mixture is acidified to pH 2, protonating the target amine and driving it into the aqueous layer, while unreacted ketone is washed away with ethyl acetate. The aqueous layer is then basified to pH 10 and extracted with dichloromethane. This ensures only the basic amine product is isolated.
Step 3: Hydrochloride Salt Formation
Protocol: The purified free base is dissolved in anhydrous diethyl ether and cooled to 0 °C. A solution of anhydrous HCl in ether is added dropwise until precipitation ceases. The solid is filtered, washed with cold ether, and dried under vacuum.
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Causality: The free base cyclobutylamine is an oil that is prone to oxidative degradation. Converting it to the hydrochloride salt dramatically enhances its solid-state stability and aqueous solubility, which is critical for downstream biological assays and pharmacokinetic testing.
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Self-Validation: The immediate precipitation of a white crystalline solid upon the addition of HCl confirms successful salt formation.
Analytical & Quality Control Standards
To verify the structural integrity of the synthesized batch, the following analytical benchmarks must be met:
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LC-MS: Electrospray ionization (ESI) should yield a prominent [M+H]+ peak at m/z 178.12, matching the predicted monoisotopic mass profile of the free base[4].
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NMR Spectroscopy: The ¹H NMR spectrum will exhibit a complex splitting pattern in the aliphatic region (2.0–4.0 ppm) due to the severe ring puckering of the cyclobutane system and the presence of cis/trans isomers[5].
References
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(1r,3r)-3-(3-methoxyphenyl)cyclobutan-1-amine hydrochloride - NextSDS . nextsds.com. 1
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trans-3-(3-methoxyphenyl)cyclobutanamine;hydrochloride - Hairui Chemical . hairuichem.com. 3
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D8654 - Sigma-Aldrich: 3-(3-methoxyphenyl)cyclobutan-1-amine hydrochloride . sigmaaldrich.com. 2
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1909286-83-4 (C11H15NO) - PubChemLite . uni.lu.4
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Studies toward the stereocontrolled synthesis of cyclobutane derivatives - ScholarWorks . calstate.edu. 5
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Cyclobutanone, 2,2-dichloro-3-phenyl- - Benchchem . benchchem.com. 6
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Screening Compounds P100489 - EvitaChem . evitachem.com. 7
Sources
- 1. nextsds.com [nextsds.com]
- 2. D8654 | Sigma-Aldrich [sigmaaldrich.com]
- 3. trans-3-(3-methoxyphenyl)cyclobutanamine;hydrochloride_1909286-83-4_Hairui Chemical [hairuichem.com]
- 4. PubChemLite - 1909286-83-4 (C11H15NO) [pubchemlite.lcsb.uni.lu]
- 5. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 6. Cyclobutanone, 2,2-dichloro-3-phenyl- | 13866-28-9 | Benchchem [benchchem.com]
- 7. evitachem.com [evitachem.com]
